2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Overview
Description
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-piperazinyl]pyrimidine is a complex organic compound that features a benzodioxin moiety, a piperazine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Piperazine Ring Formation: The piperazine ring is often introduced through nucleophilic substitution reactions involving piperazine and appropriate electrophiles.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized via condensation reactions involving appropriate amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the benzodioxin, piperazine, and pyrimidine moieties through amide bond formation or other suitable linkages.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-piperazinyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions may involve alkyl halides or sulfonyl chlorides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-piperazinyl]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as carbonic anhydrase.
Pathways Involved: Inhibition of enzyme activity through coordination with metal ions in the active site.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin moiety but lacks the piperazine and pyrimidine rings.
1,4-Benzodioxin, 2,3-dihydro-6-nitro-: Contains a nitro group on the benzodioxin ring.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Features an acetyl group on the benzodioxin ring.
Uniqueness
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-piperazinyl]pyrimidine is unique due to its combination of benzodioxin, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-16(13-2-3-14-15(12-13)24-11-10-23-14)20-6-8-21(9-7-20)17-18-4-1-5-19-17/h1-5,12H,6-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCHIPBXALOQEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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